8-[(2r,3r)-3-Octyloxiran-2-yl]octanoic acid
Description
8-[(2R,3R)-3-Octyloxiran-2-yl]octanoic acid (CAS: 24560-98-3), also known as cis-9,10-epoxystearic acid, is a saturated fatty acid epoxide derived from oleic acid. Its molecular formula is C₁₈H₃₄O₃ (average mass: 298.46 g/mol), featuring a cis-configured oxirane (epoxide) ring at positions 9 and 10 of the stearic acid backbone . This compound is synthesized via chemo-enzymatic epoxidation of oleic acid using lipases and hydrogen peroxide, followed by acid-catalyzed ring-opening reactions to produce dihydroxy derivatives like 9,10-dihydroxystearic acid . It is a key intermediate in sustainable routes for producing dicarboxylic acids (e.g., azelaic acid) as alternatives to ozonolysis .
Properties
IUPAC Name |
8-[(2R,3R)-3-octyloxiran-2-yl]octanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h16-17H,2-15H2,1H3,(H,19,20)/t16-,17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYZYCNQZDBZBQ-IAGOWNOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1C(O1)CCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC[C@@H]1[C@H](O1)CCCCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
mCPBA reacts with the double bond via a concerted cyclic transition state, transferring an oxygen atom to form the epoxide. The reaction is typically conducted in dichloromethane (DCM) at 0–5°C to minimize side reactions such as acid-catalyzed ring-opening. A molar ratio of 1:1.2 (substrate:mCPBA) ensures complete conversion, with reaction times ranging from 10 minutes to 2 hours depending on the starting material’s steric hindrance.
Table 1: Optimization of Epoxidation Parameters
For example, treating cis-octadec-9-enoic acid with 15 mM mCPBA in DCM at 0°C for 30 minutes yields this compound with 58% conversion and >90% stereopurity. The stereochemical outcome arises from the precursor’s geometry: cis double bonds yield trans-epoxides, while trans double bonds produce cis-epoxides, though this trend can be modulated by steric effects.
Stereochemical Control and Isomer Management
Achieving the (2R,3R) configuration requires careful selection of the starting material’s double-bond geometry and reaction conditions. Computational studies suggest that the transition state’s puckering influences the epoxide’s stereochemistry, with bulky substituents favoring the R,R configuration.
Strategies for Stereochemical Fidelity
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Chiral Auxiliaries : Temporarily attaching chiral groups to the carboxylic acid directs epoxide formation. For instance, using (S)-prolinol as a directing group increases R,R selectivity by 22% compared to non-directed reactions.
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Low-Temperature Kinetics : Cooling the reaction to -20°C slows competing pathways, allowing the thermodynamically favored R,R isomer to dominate.
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Enzymatic Epoxidation : Lipase-mediated reactions using Candida antarctica achieve 89% enantiomeric excess (ee) by leveraging the enzyme’s chiral active site.
Table 2: Stereochemical Outcomes Under Varied Conditions
| Condition | % R,R Isomer | Key Factor |
|---|---|---|
| mCPBA, 0°C | 72 | Kinetic control |
| mCPBA, -20°C | 85 | Reduced side reactions |
| Enzymatic (Lipase B) | 89 | Biocatalysis |
Isolation and Purification Techniques
Post-epoxidation, the crude product is purified through a combination of solvent extraction and chromatographic methods:
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Acid-Base Extraction : The reaction mixture is washed with 5% sodium bicarbonate to remove unreacted mCPBA, followed by 1M HCl to protonate the carboxylic acid.
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Column Chromatography : Silica gel chromatography with hexane:ethyl acetate (7:3) separates the epoxide from diols and other byproducts, achieving >95% purity.
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Crystallization : Recrystallization from ethanol at -20°C yields needle-like crystals suitable for X-ray diffraction analysis.
Analytical Validation and Quality Control
Modern analytical techniques ensure the product’s structural and stereochemical integrity:
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Tandem Mass Spectrometry (MS/MS) : Collision-induced dissociation (CID) of the epoxide generates diagnostic ions at m/z 199.18 and 215.17, confirming the C8 epoxide position.
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Nuclear Magnetic Resonance (NMR) : The NMR spectrum exhibits characteristic epoxide carbons at δ 52.1 ppm (C2) and δ 56.8 ppm (C3), with coupling constants verifying the R,R configuration.
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Polarimetry : Specific rotation distinguishes it from the (2S,3S) enantiomer.
Industrial-Scale Production Considerations
Scaling the synthesis necessitates modifications to laboratory protocols:
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Continuous Flow Reactors : Tubular reactors with inline IR monitoring achieve 92% conversion at 1 kg/hour throughput, reducing solvent use by 40%.
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Green Chemistry Approaches : Replacing DCM with cyclopentyl methyl ether (CPME) lowers the environmental impact while maintaining yield.
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Catalyst Recycling : Immobilized mCPBA on mesoporous silica enables five reaction cycles without significant activity loss .
Chemical Reactions Analysis
Types of Reactions: 8-[(2R,3R)-3-Octyloxiran-2-yl]octanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The epoxide ring can be oxidized to form diols or carboxylic acids using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: The epoxide ring can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed:
Diols: Oxidation of the epoxide ring can yield diols, which are important intermediates in organic synthesis.
Alcohols: Reduction of the epoxide ring can produce alcohols, which have various industrial applications.
Substituted Derivatives: Nucleophilic substitution reactions can lead to the formation of substituted derivatives, which can be used in pharmaceuticals and other industries.
Scientific Research Applications
Biochemical Research
8-[(2R,3R)-3-Octyloxiran-2-yl]octanoic acid has been studied for its role in lipid metabolism and cell signaling pathways. Its structural similarity to fatty acids allows it to interact with lipid membranes and influence cellular processes.
Case Study: Lipid Metabolism
Research has indicated that this compound can modulate lipid profiles in biological systems. For instance, studies have shown that it may affect the synthesis of triglycerides and phospholipids, which are crucial for maintaining cellular integrity and function .
Pharmacological Applications
The compound's epoxide functionality is of interest in drug development due to its potential as a bioactive agent.
Case Study: Antimicrobial Activity
Preliminary studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antimicrobial agents .
Materials Science
In materials science, this compound can be utilized as a precursor for synthesizing biodegradable polymers. Its unique structure allows for the creation of materials with desirable mechanical properties and environmental stability.
Case Study: Biodegradable Polymers
Research has focused on incorporating this compound into polyesters to enhance their biodegradability while maintaining mechanical strength. The resulting materials could have applications in packaging and other environmentally friendly products .
Comparative Analysis of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Biochemical Research | Modulation of lipid metabolism | Influences triglyceride synthesis |
| Pharmacological | Antimicrobial activity | Effective against S. aureus and E. coli |
| Materials Science | Precursor for biodegradable polymers | Enhances biodegradability while maintaining strength |
Mechanism of Action
The mechanism by which 8-[(2R,3R)-3-Octyloxiran-2-yl]octanoic acid exerts its effects involves its interaction with molecular targets and pathways. The epoxide ring can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This interaction can modulate cellular processes and signaling pathways, contributing to its biological and therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 8-[(2R,3R)-3-Octyloxiran-2-yl]octanoic acid with structurally related epoxidized fatty acids:
Biological Activity
8-[(2R,3R)-3-Octyloxiran-2-yl]octanoic acid (CAS Number: 16833-55-9) is an organic compound characterized by its unique epoxide structure and long carbon chain. This compound is part of a class of epoxy fatty acids, which have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its chemical properties, synthesis methods, and research findings related to its biological effects.
- Molecular Formula : C₁₈H₃₄O₃
- Molecular Weight : 298.461 g/mol
- Structural Features : The compound includes an octanoate group and an epoxide moiety, contributing to its hydrophobic nature and potential interactions with biological systems .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Esterification : Reaction of octanoic acid with a suitable alcohol under acidic conditions.
- Epoxidation : Introduction of the epoxide group using peracids or other oxidizing agents.
Antioxidant Activity
Research indicates that compounds within the epoxy fatty acids class exhibit significant antioxidant properties. The antioxidant activity can be measured using various assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging activity. While specific data for this compound is limited, similar compounds have demonstrated IC50 values indicating effective radical scavenging capabilities.
Antibacterial Activity
The antibacterial properties of epoxy fatty acids have been documented in various studies. For instance:
- Inhibition Zones : Studies on related compounds have shown significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Mechanism of Action : The mechanism often involves disruption of bacterial cell membranes due to the hydrophobic nature of these compounds .
Cytotoxicity
Cytotoxic effects on cancer cell lines have been evaluated for several epoxy fatty acids. For example:
- Cell Lines Tested : HepG2 (liver cancer) cells were used to assess cytotoxicity.
- Results : Compounds similar to this compound have shown varying degrees of cytotoxicity with EC50 values indicating effective concentrations that inhibit cell proliferation .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
Q & A
Basic: What are the recommended methods for synthesizing 8-[(2R,3R)-3-Octyloxiran-2-yl]octanoic acid in laboratory settings?
A widely accepted method involves in situ epoxidation of unsaturated fatty acid precursors using acetic acid, hydrogen peroxide (H₂O₂), and an acid catalyst in toluene. This approach adheres to green chemistry principles by avoiding harsh reagents like meta-chloroperoxybenzoic acid (mCPBA) . Structural confirmation is achieved via FTIR (disappearance of double bond peaks at ~3009 cm⁻¹) and ¹H NMR (epoxide proton signals at 2.90 ppm and alpha protons at 1.45 ppm) . For stereochemical control, ensure precise reaction conditions (e.g., temperature, catalyst loading) to favor the (2R,3R) configuration .
Advanced: How does the stereochemical configuration of this compound influence its biological activity and metabolic pathways?
The (2R,3R) stereochemistry dictates substrate specificity for cytochrome P450 (CYP2C/CYP2J) enzymes , which metabolize the compound into epoxy-octadecenoic acids (EpOMEs). These metabolites are hydrolyzed by soluble epoxide hydrolase (sEH) to diols (e.g., 9,10-DiHOME), which activate TRPV1 channels to mediate thermal hyperalgesia in inflammatory pain models . The R-configuration enhances binding affinity to sEH, while improper stereochemistry may lead to inactive byproducts .
Basic: What analytical techniques are most effective for characterizing the epoxide ring and confirming the structure of this compound?
- FTIR Spectroscopy : Monitor the disappearance of C=C stretching (~3009 cm⁻¹) and emergence of epoxide ring vibrations (~850 cm⁻¹) .
- ¹H NMR : Identify epoxide protons (2.90 ppm) and adjacent methylene groups (1.45 ppm). The absence of vinyl protons (~5.35 ppm) confirms complete epoxidation .
- 13C NMR : Assign carbons adjacent to the epoxide ring (δ 50–60 ppm) and confirm chain length .
Advanced: What experimental strategies can resolve contradictions in reported biological activities of this compound across different studies?
Discrepancies may arise from:
- Metabolic variability : Differences in sEH activity across tissues or species can alter diol-to-epoxide ratios .
- Sample purity : Impurities from incomplete epoxidation (e.g., residual oleic acid) may confound results. Use HPLC-MS to verify purity (>98%) .
- Model systems : Compare in vitro (cell lines with controlled CYP/sEH expression) and in vivo (knockout models) data to isolate mechanisms .
Basic: How can researchers ensure the stability of this compound during storage and experimental procedures?
- Storage : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation. Use amber vials to avoid photodegradation .
- Handling : Minimize exposure to moisture and strong acids/bases, which can hydrolyze the epoxide .
- Stability testing : Monitor degradation via TLC or LC-MS every 6 months .
Advanced: What are the mechanistic implications of this compound's conversion to dihydroxy derivatives in lipid signaling pathways?
Acid-catalyzed cleavage of the epoxide yields 9,10-dihydroxystearic acid , which modulates lipid bilayer properties and interacts with inflammatory mediators like COX-2 . In vivo, sEH-mediated diol formation enhances TRPV1 activation, linking lipid peroxidation to nociceptive signaling . Mechanistic studies should employ isotope labeling (e.g., deuterated analogs) to track metabolic fate .
Basic: What precautions are necessary when handling this compound to minimize health risks?
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Work in a fume hood to avoid inhalation of aerosols .
- Waste disposal : Collect residues in sealed containers for incineration by certified facilities .
Advanced: How do solvent polarity and reaction conditions affect the regioselectivity of epoxide ring-opening reactions involving this compound?
- Polar protic solvents (e.g., water, methanol) favor nucleophilic attack at the less hindered epoxide carbon, yielding terminal diols .
- Acid catalysis (e.g., H₂SO₄) promotes carbocation formation, leading to rearranged products. Contrast with enzymatic hydrolysis (sEH), which exhibits strict stereoselectivity .
- Kinetic studies : Use stopped-flow NMR to monitor reaction intermediates under varying pH/solvent conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
